REACTION_CXSMILES
|
[Na].[N+](C(C)C)([O-])=[O:3].Br[CH2:9][C:10]1[CH:19]=[C:18]([Br:20])[CH:17]=[C:16]2[C:11]=1[N:12]=[C:13]([O:23][CH3:24])[C:14]([O:21][CH3:22])=[N:15]2.O>CO>[Br:20][C:18]1[CH:17]=[C:16]2[C:11]([N:12]=[C:13]([O:23][CH3:24])[C:14]([O:21][CH3:22])=[N:15]2)=[C:10]([CH:9]=[O:3])[CH:19]=1 |^1:0|
|
Name
|
|
Quantity
|
5.85 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C2N=C(C(=NC2=CC(=C1)Br)OC)OC
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The beige suspension is heated
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Type
|
TEMPERATURE
|
Details
|
to reflux
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Type
|
DISTILLATION
|
Details
|
the methanol is distilled off
|
Type
|
EXTRACTION
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Details
|
The residue is extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phases are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is dried under a high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2N=C(C(=NC2=C1)OC)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |